molecular formula C14H18O5S B2538906 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid CAS No. 2197054-60-5

4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid

Cat. No.: B2538906
CAS No.: 2197054-60-5
M. Wt: 298.35
InChI Key: KSJCKRXNMOTUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H18O5S and its molecular weight is 298.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The scientific research surrounding 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid primarily focuses on its synthesis and chemical properties. Studies have explored the synthesis of various benzo[b] thiophene derivatives, highlighting methods for preparing isomeric compounds with specific methyl and methoxy group arrangements. For instance, Campaigne and Abe (1975) detailed the synthesis of two isomeric benzo[b] thiophene-2-carboxylic acids with methyl and methoxy groups at positions 5 and 6, showcasing their potential for further chemical modifications and applications in drug design and material science Campaigne & Abe, 1975.

Application in Liquid Chromatography and Fluorogenic Labeling

Another significant application involves the use of related chemical structures for fluorogenic labeling in high-performance liquid chromatography (HPLC). Gatti et al. (1990) investigated a methyl ester derivative as a fluorogenic labeling agent for biologically important thiols, demonstrating the compound's effectiveness in creating fluorescent adducts that can be detected and separated, suggesting potential utility in biochemical assays and research Gatti et al., 1990.

Protective Groups in Organic Synthesis

Further research into the chemical behavior of related compounds includes the exploration of protective groups in organic synthesis. Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating its utility and compatibility with various functional groups, suggesting its potential in the synthesis of complex organic molecules Yoo, Ryung Kim Hye, & Yong Kyu, 1990.

Novel Compound Synthesis for Biological Applications

Additionally, the synthesis of novel compounds for potential biological applications is a key area of interest. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives for anti-inflammatory and analgesic agents, highlighting the diverse chemical manipulations possible with structures related to this compound and their potential in developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Antibacterial Activity and Chemical Analysis

Research also extends to the antibacterial activity of related compounds, with Kim et al. (1984) describing the synthesis and in vitro activities of a series of compounds demonstrating significant Gram-positive antibacterial activity Kim, Misco, Haynes, & Mcgregor, 1984.

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces. In case of contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention .

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-19-12-5-3-2-4-11(12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJCKRXNMOTUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.